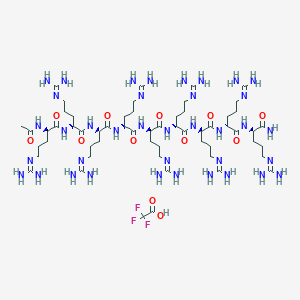
Prostate Specific Antigen (146-154)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostate Specific Antigen
Applications De Recherche Scientifique
Forensic and Tumor Marker Applications
PSA, a glycoprotein produced exclusively by prostatic tissue, is crucial in forensic science and as a tumor marker for prostatic cancer. Its tissue specificity allows for its use in forensic investigations. Clinically, PSA has displaced prostatic acid phosphatase (PAP) for diagnosing and monitoring prostate cancer due to its greater sensitivity. It is particularly effective for monitoring therapy post-prostatectomy, as undetectable PSA levels post-surgery indicate complete removal of the prostate gland. However, its specificity in distinguishing between prostatic cancer and benign prostatic hypertrophy is limited due to overlapping PSA values in both conditions (Armbruster, 1993).
PSA and Prostate Cancer Management
PSA is extensively used in prostate cancer management, from early detection to monitoring treatment response. It has reshaped prostate cancer diagnosis, enabling the detection of smaller, localized tumors. The rise of PSA testing has spurred controversy due to over-diagnosis of potentially non-threatening cancers and its limitations in specificity and sensitivity. Nevertheless, PSA remains the most commonly used serum marker for prostate cancer (Kantoff & Talcott, 1994).
PSA in Advanced Prostate Cancer
The role of PSA in advanced prostate cancer includes monitoring disease progression and response to treatment. For instance, a decline in PSA levels can indicate an effective response to cytotoxic therapy in hormone-refractory prostate cancer. The correlation between PSA level changes and survival rates in advanced prostate cancer highlights its utility as a significant biomarker (Smith et al., 1998).
PSA Kinetics
Understanding PSA kinetics, especially in localized and advanced prostate cancer, is critical for effective disease management. PSA kinetics research has evolved significantly, offering insights beyond single PSA measurements. This area of study focuses on early cancer detection and predicting patient outcomes, addressing the limitations of PSA as a diagnostic tool (Fitzpatrick et al., 2009).
PSA and Immunotherapy
PSA also plays a role in prostate cancer immunotherapy. As a serological biomarker, it aids in the detection of prostate cancer, guiding the development of monoclonal antibody therapies and cancer vaccines targeting antigens expressed in prostate and other cancers. This approach is pivotal in treating patients with advanced stage prostate cancer (Saffran et al., 2004).
PSA-Targeted Therapeutics
Recent advancements include PSA-targeted therapies, such as antibody-drug conjugates and radiopharmaceuticals, offering promising avenues for prostate cancer treatment. These novel therapies, focusing on prostate-specific antigens, have shown significant potential in pre-clinical and clinical trials (Ma et al., 2006).
Propriétés
Séquence |
KLQCVDLHV |
|---|---|
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Prostate Specific Antigen (146-154) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[Glu1]-Fibrinopeptide B](/img/structure/B1574895.png)
